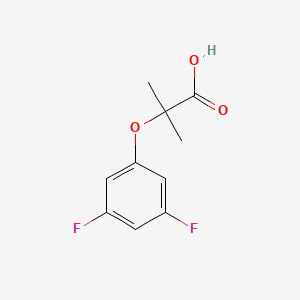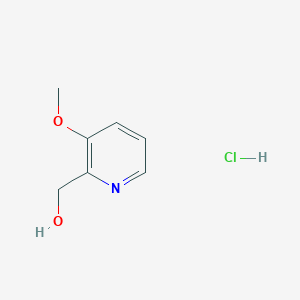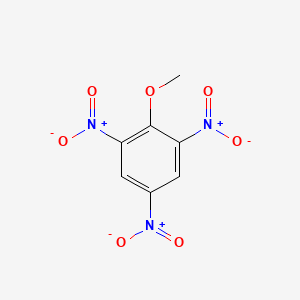
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione
描述
The compound “3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms . They are known to exhibit a wide range of biological activities and are a focus of many synthetic organic chemistry studies .
Synthesis Analysis
While specific synthesis methods for “3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione” were not found, quinazoline derivatives can be synthesized through various methods. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts has been reported .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione” (also known as “ST50985131” or “3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione”), focusing on six unique applications:
Anticancer Activity
Research has shown that quinazoline derivatives, including ST50985131, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell signaling and growth .
Antibacterial Properties
ST50985131 has been studied for its antibacterial activity. Quinazoline derivatives are known to inhibit bacterial enzymes and disrupt cell wall synthesis, making them effective against a range of bacterial pathogens. This application is particularly important in the development of new antibiotics to combat resistant bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of ST50985131 has been explored in various studies. Quinazoline derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes them promising candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Antiviral Applications
ST50985131 has shown potential in antiviral research. Quinazoline derivatives can inhibit viral replication by targeting viral enzymes and proteins essential for the virus life cycle. This application is particularly relevant for developing treatments against viruses such as HIV, hepatitis, and influenza .
Neuroprotective Agents
Research indicates that ST50985131 may have neuroprotective properties. Quinazoline derivatives can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds can enhance neuronal survival and function, making them potential therapeutic agents for neuroprotection .
Antioxidant Activity
ST50985131 has been studied for its antioxidant properties. Quinazoline derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. This antioxidant activity contributes to the overall therapeutic potential of these compounds .
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSOAWFAVDKDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392773 | |
| Record name | ST50985131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |
CAS RN |
60974-88-1 | |
| Record name | ST50985131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



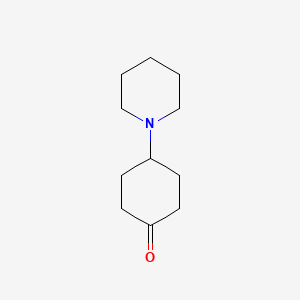
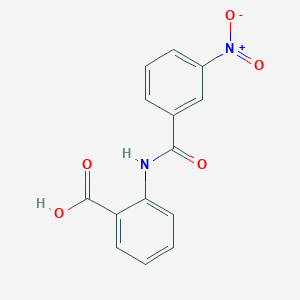

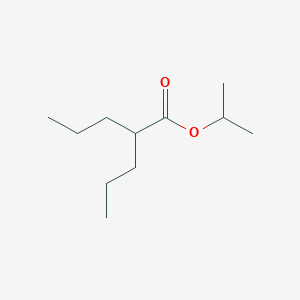
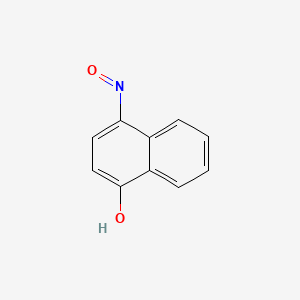
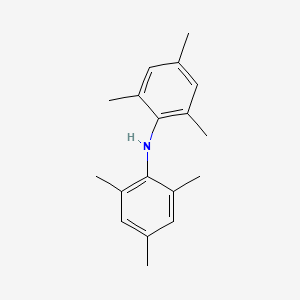
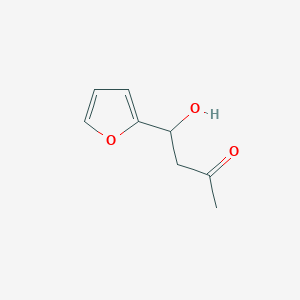
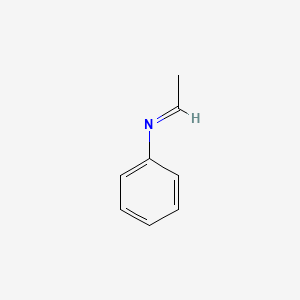
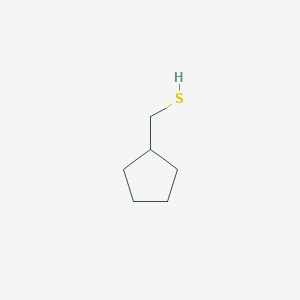

acetic acid](/img/structure/B3054471.png)
